molecular formula C8H5BrN2O2 B13089663 2-(4-Bromo-3-nitrophenyl)acetonitrile

2-(4-Bromo-3-nitrophenyl)acetonitrile

Cat. No.: B13089663
M. Wt: 241.04 g/mol
InChI Key: UGPBJGWBPLUSLJ-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-nitrophenyl)acetonitrile: is a chemical compound with the following structural formula:

C8H5BrN2O2\text{C}_8\text{H}_5\text{BrN}_2\text{O}_2 C8​H5​BrN2​O2​

It consists of a benzene ring substituted with a bromine atom, a nitro group, and a cyano group. The compound is of interest due to its diverse applications in research and industry.

Preparation Methods

Synthetic Routes:: The synthesis of 2-(4-Bromo-3-nitrophenyl)acetonitrile involves the nitration of benzyl cyanide. Here’s a step-by-step procedure:

    Nitration of Benzyl Cyanide:

Industrial Production:: Industrial-scale production methods may vary, but the synthetic route remains consistent.

Chemical Reactions Analysis

2-(4-Bromo-3-nitrophenyl)acetonitrile can undergo various reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.

    Reduction Reactions: Reduction of the nitro group can yield the corresponding amino compound.

    Other Transformations: Depending on reaction conditions, it may undergo additional transformations.

Common reagents include reducing agents (such as hydrogen gas over a catalyst) and nucleophiles (such as amines).

Major products formed from these reactions include substituted derivatives of the parent compound.

Scientific Research Applications

2-(4-Bromo-3-nitrophenyl)acetonitrile finds applications in:

    Organic Synthesis: As a versatile building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It may serve as a precursor for drug development.

    Materials Science: For functional materials and polymers.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may interact with biological targets, enzymes, or receptors, leading to desired effects. Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

While 2-(4-Bromo-3-nitrophenyl)acetonitrile is unique in its substitution pattern, similar compounds include:

These compounds share common features but differ in substituent positions. Researchers explore their distinct properties and applications.

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

2-(4-bromo-3-nitrophenyl)acetonitrile

InChI

InChI=1S/C8H5BrN2O2/c9-7-2-1-6(3-4-10)5-8(7)11(12)13/h1-2,5H,3H2

InChI Key

UGPBJGWBPLUSLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC#N)[N+](=O)[O-])Br

Origin of Product

United States

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